Demeton-S Sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

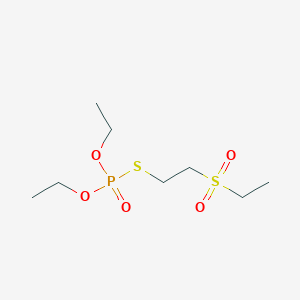

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCTQSDRPKAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042230 | |

| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-91-5 | |

| Record name | Demeton-S sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A90H8X3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Demeton-S-sulfone from Demeton-S-methyl

This document provides a comprehensive technical overview for the chemical synthesis of Demeton-S-sulfone, a key metabolite of the organophosphate insecticide Demeton-S-methyl. The guide is intended for researchers and professionals in chemistry and drug development, detailing the underlying chemical principles, a robust experimental protocol, analytical validation, and critical safety considerations.

Introduction and Strategic Context

Demeton-S-methyl is an organothiophosphate insecticide and acaricide.[1] In biological systems, both plants and animals, it undergoes metabolic oxidation.[1][2] This process transforms the thioether group first into a sulfoxide (Oxydemeton-methyl) and subsequently into a sulfone (Demeton-S-sulfone).[1][2][3] Understanding this transformation is critical for several reasons:

-

Metabolic Studies: Synthesizing the sulfone metabolite provides an authentic analytical standard, which is essential for accurately quantifying its presence in metabolic fate and residue studies.[4][5][6]

-

Toxicological Assessment: The toxicity of organophosphates can change with metabolism. The sulfone, like its parent compound, is an acetylcholinesterase (AChE) inhibitor.[3][7] Access to the pure compound allows for precise toxicological profiling.

-

Regulatory Analysis: Food safety and environmental monitoring agencies require reliable methods to detect the parent compound and its principal metabolites.[5] The synthesis of Demeton-S-sulfone is a prerequisite for developing and validating such analytical methods.

This guide focuses on the controlled chemical oxidation of Demeton-S-methyl to its sulfone derivative, a process that mirrors the metabolic pathway but allows for the production of the compound in a laboratory setting.

The Chemistry of Thioether Oxidation

The core of this synthesis is the oxidation of the thioether sulfur atom within the Demeton-S-methyl molecule. This is a stepwise process where the sulfur atom's oxidation state is progressively increased.

-

Step 1: Thioether to Sulfoxide: The initial oxidation converts the thioether (-S-) to a sulfoxide (-S(O)-). The resulting intermediate is Demeton-S-methyl sulfoxide, also known as Oxydemeton-methyl.

-

Step 2: Sulfoxide to Sulfone: A second, more potent oxidation step is required to convert the sulfoxide to the final sulfone (-S(O)₂-).

The choice of oxidant is paramount. It must be strong enough to drive the reaction to the sulfone stage while being selective enough to avoid unwanted side reactions, particularly at the sensitive phosphorothioate ester group.[7] Common and effective oxidizing agents for this type of transformation include strong oxidants like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA).[7][8] Hydrogen peroxide is often preferred due to its low cost and the fact that its only byproduct is water.[9]

Reaction Pathway Diagram

Caption: Oxidation pathway from Demeton-S-methyl to Demeton-S-sulfone.

Properties of Key Compounds

A clear understanding of the physical and chemical properties of the reactant, intermediate, and final product is essential for planning the synthesis, monitoring its progress, and purifying the product.

| Property | Demeton-S-methyl | Demeton-S-methyl sulfoxide (Oxydemeton-methyl) | Demeton-S-sulfone |

| IUPAC Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate | O,O-dimethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate | S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate |

| Molecular Formula | C₆H₁₅O₃PS₂ | C₆H₁₅O₄PS₂ | C₆H₁₅O₅PS₂ |

| Molecular Weight | 230.3 g/mol [2] | 246.3 g/mol [3] | 262.3 g/mol [10] |

| Appearance | Pale yellow oil[2] | Yellowish liquid[3] | Data not widely available; expected to be a solid or viscous oil |

| Key Functional Group | Thioether (-S-) | Sulfoxide (-S(O)-) | Sulfone (-S(O)₂-) |

Detailed Experimental Protocol

This protocol describes a representative method for the oxidation of Demeton-S-methyl using hydrogen peroxide. Extreme caution is mandatory due to the high toxicity of all organophosphates involved.

Reagents and Equipment

-

Reactant: Demeton-S-methyl (≥95% purity)

-

Oxidant: Hydrogen peroxide (30% w/w aqueous solution)

-

Solvent: Acetone or Acetonitrile

-

Work-up: Sodium bisulfite (NaHSO₃) solution (10% aqueous), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.

-

Purification: Silica gel for column chromatography, appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of Demeton-S-sulfone.

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Demeton-S-methyl in 20 mL of acetone.

-

Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

-

Oxidant Addition: Slowly add 2.5 molar equivalents of 30% hydrogen peroxide dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. The use of a slight excess of oxidant helps drive the reaction to completion.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS or TLC. The goal is the complete disappearance of the starting material and the sulfoxide intermediate.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath again and slowly add 10% aqueous sodium bisulfite solution to quench any unreacted hydrogen peroxide. Stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and 30 mL of deionized water. Shake gently and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer twice with 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure Demeton-S-sulfone.

-

Final Product: Collect the pure fractions, combine them, and remove the solvent to yield Demeton-S-sulfone. Confirm the structure and purity using the analytical methods described below.

Product Characterization and Analytical Validation

Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized Demeton-S-sulfone.

Analytical Workflow

Sources

- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 4. fao.org [fao.org]

- 5. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 10. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]

Chemical properties and structure of Demeton-S-sulfone

An In-depth Technical Guide to the Chemical Properties and Structure of Demeton-S-sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-S-sulfone, an organophosphate compound, represents the terminal oxidation metabolite of the thiolo isomer of Demeton (Demeton-S). As a member of the organophosphate class, its primary biological activity stems from the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The transformation of the parent thioether to a sulfone significantly alters the molecule's polarity and, potentially, its toxicokinetic and toxicodynamic properties. This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and biological mechanism of Demeton-S-sulfone. It is designed to serve as a foundational resource for professionals in toxicology, environmental science, and drug development who are engaged with organophosphate compounds and their metabolites.

Chemical Identity and Molecular Structure

Demeton-S-sulfone is systematically known as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate.[1] Its identity is defined by a central phosphorus atom double-bonded to an oxygen atom (a phosphate core), with two ethoxy groups and a sulfur-linked ethylsulfonyl ethyl chain. The presence of the sulfone group (–SO₂–) is a key structural feature, resulting from the metabolic oxidation of the thioether in its precursor, Demeton-S.[2][3] This oxidation is a critical activation step, as the electron-withdrawing nature of the sulfone group enhances the electrophilicity of the phosphorus atom, making it a more potent inhibitor of acetylcholinesterase.

The distinction between Demeton-S-sulfone and its close analog, Demeton-S-methyl sulfone, is crucial; the former possesses two ethoxy groups attached to the phosphorus, while the latter has two methoxy groups.[1][4] This seemingly minor difference in alkyl chain length can influence properties such as lipophilicity, steric hindrance, and the rate of enzymatic hydrolysis, thereby affecting the compound's overall biological activity and environmental fate.

Structural Identifiers

A clear identification of Demeton-S-sulfone is paramount for research and regulatory purposes. The following table consolidates its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [1][5] |

| CAS Number | 2496-91-5 | [1][5][6] |

| Molecular Formula | C₈H₁₉O₅PS₂ | [1][5][6] |

| Molecular Weight | 290.34 g/mol | [1][5][7] |

| Canonical SMILES | CCOP(=O)(OCC)SCCS(=O)(=O)CC | [8] |

| InChI Key | VMXCTQSDRPKAOC-UHFFFAOYSA-N | [6] |

| Synonyms | Demeton sulfone, Iso-systox sulfone, Demeton thiol sulfone, O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate | [1][6][9] |

Physicochemical Properties

The physicochemical properties of Demeton-S-sulfone dictate its behavior in biological and environmental systems, influencing its absorption, distribution, metabolism, excretion (ADME), and environmental persistence. Data for Demeton-S-sulfone is limited, and often, properties are inferred from its methyl-substituted analog, Demeton-S-methyl sulfone (CAS: 17040-19-6).

| Property | Value (Compound) | Source(s) |

| Melting Point | 52 °C (Demeton-S-methyl sulfone) | [10] |

| Boiling Point | 115 °C @ 0.01 Torr (Demeton-S-methyl sulfone) | [10] |

| Vapor Pressure | 0.5 × 10⁻⁵ mmHg at 20°C (Demeton-S-methyl sulfone) | [11] |

| Water Solubility | Miscible (Demeton-S-methyl sulfone) | [11] |

| Kovats Retention Index | 1958.7 - 1993.4 (Standard non-polar column) | [1] |

The high polarity imparted by the sulfone and phosphate groups suggests that Demeton-S-sulfone and its methyl analog would be reasonably soluble in water, which has significant implications for its environmental mobility.[11]

Synthesis and Metabolic Formation

Demeton-S-sulfone is not typically synthesized for direct commercial use but is rather the product of metabolic or environmental oxidation of its parent compound, Demeton-S.

Metabolic Pathway

The formation of Demeton-S-sulfone is a two-step oxidative process that occurs in biological systems, such as in mammals and plants, after exposure to Demeton-S.[3][12] This bioactivation pathway is a common feature of many organophosphate thioether pesticides.

-

Step 1: Oxidation to Sulfoxide: The thioether sulfur of Demeton-S is first oxidized to a sulfoxide, forming Demeton-S-sulfoxide. This reaction is typically mediated by cytochrome P450 monooxygenases.

-

Step 2: Oxidation to Sulfone: The sulfoxide is further oxidized to the more stable sulfone, yielding Demeton-S-sulfone.[2][3]

This metabolic conversion is toxicologically significant. The resulting sulfone is generally a more potent acetylcholinesterase inhibitor than the parent thioether or the intermediate sulfoxide.[12]

Caption: Metabolic oxidation of Demeton-S to its sulfoxide and sulfone metabolites.

Chemical Synthesis

While primarily a metabolite, Demeton-S-sulfone can be synthesized in a laboratory setting for use as an analytical standard or for toxicological studies. The synthesis involves the controlled oxidation of Demeton-S.

A general protocol for the synthesis of the related Demeton-S-methyl sulfone involves the oxidation of Demeton-S-methyl using a strong oxidizing agent like hydrogen peroxide or peracids.[4] This reaction is typically performed in an organic solvent under controlled temperature conditions to prevent over-oxidation or degradation of the phosphate ester structure.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for all demeton compounds and their metabolites is the inhibition of acetylcholinesterase (AChE).[2][4] AChE is a serine hydrolase responsible for degrading the neurotransmitter acetylcholine (ACh) in synaptic clefts.

The workflow for AChE inhibition is as follows:

-

Binding: The electrophilic phosphorus atom of Demeton-S-sulfone is attacked by the nucleophilic serine residue in the active site of AChE.

-

Phosphorylation: A stable, covalent phosphate-serine bond is formed, rendering the enzyme inactive. The leaving group, the ethylsulfonyl ethyl thiol moiety, is displaced.

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of cholinergic receptors.

-

Toxic Effects: This overstimulation results in a cholinergic crisis, characterized by symptoms ranging from muscle twitching and weakness to respiratory failure and convulsions.[2]

Caption: Covalent binding of Demeton-S-sulfone to the active site of AChE.

Analytical Methodologies

The detection and quantification of Demeton-S-sulfone, particularly in environmental and biological matrices, are essential for exposure assessment and regulatory monitoring. Due to its polarity and non-volatile nature, chromatographic techniques coupled with sensitive detectors are the methods of choice.

Gas Chromatography (GC)

Historically, GC was used for organophosphate analysis. A common approach involved the oxidation of all related demeton residues (parent compound, sulfoxide) to the more thermally stable Demeton-S-sulfone, which was then quantified using a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern analytical protocols rely heavily on LC-MS or LC-MS/MS, which offers superior sensitivity and selectivity without the need for derivatization or prior oxidation of all metabolites to a single compound.

This protocol provides a generalized workflow for the extraction and analysis of Demeton-S-sulfone from a biological matrix (e.g., plasma).

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog like Demeton-S-sulfone-d10).[14]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Sample Clean-up (Optional, for complex matrices):

-

For lipid-rich samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.

-

-

Analysis by LC-MS/MS:

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard for confident quantification.

-

Conclusion

Demeton-S-sulfone is a key metabolite in the toxicological assessment of the insecticide Demeton. Its structure, characterized by a phosphate core and an ethylsulfonyl side chain, makes it a potent inhibitor of acetylcholinesterase. Understanding its chemical properties, metabolic formation, and the analytical methods for its detection is fundamental for researchers in toxicology and environmental science. While specific physicochemical and toxicological data for the O,O-diethyl form are sparse, valuable inferences can be drawn from its closely related methyl analog. Future research should focus on closing these data gaps to enable a more complete risk assessment of the entire demeton family of compounds.

References

-

University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone. Agriculture & Environment Research Unit (AERU). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17239, Demeton-S sulfone. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Demeton S-sulfone. NIST Chemistry WebBook. [Link]

-

University of Hertfordshire. (n.d.). Demeton-S. Agriculture & Environment Research Unit (AERU). [Link]

-

Wikipedia. (n.d.). Demeton. [Link]

-

University of Hertfordshire. (n.d.). Demeton. Agriculture & Environment Research Unit (AERU). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28213, Demeton-S-methylsulphon. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723, Demeton-S. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Demeton-S-methyl sulfone. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). This compound (C8H19O5PS2). [Link]

-

INCHEM. (n.d.). 264. Demeton-S-methyl and related compounds. [Link]

Sources

- 1. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Demeton - Wikipedia [en.wikipedia.org]

- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

- 5. This compound | CAS 2496-91-5 | LGC Standards [lgcstandards.com]

- 6. Demeton S-sulfone [webbook.nist.gov]

- 7. This compound | CAS 2496-91-5 | LGC Standards [lgcstandards.com]

- 8. PubChemLite - this compound (C8H19O5PS2) [pubchemlite.lcsb.uni.lu]

- 9. usbio.net [usbio.net]

- 10. DEMETON-S-METHYL SULFONE CAS#: 17040-19-6 [m.chemicalbook.com]

- 11. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. usbio.net [usbio.net]

An In-depth Technical Guide to the Mechanism of Action of Demeton-S-sulfone on Acetylcholinesterase

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Demeton-S-sulfone, a potent organophosphate metabolite, exerts its inhibitory action on acetylcholinesterase (AChE). We will delve into the chemical properties of Demeton-S-sulfone, the intricacies of its interaction with the AChE active site, the kinetics of this irreversible inhibition, and the subsequent "aging" process that renders the enzyme non-reactivable. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, neuropharmacology, and insecticide research. It synthesizes current knowledge with practical, field-proven experimental protocols to facilitate a deeper understanding of this critical enzyme-inhibitor interaction.

Introduction: The Significance of Demeton-S-sulfone as an Acetylcholinesterase Inhibitor

Demeton was first introduced as a systemic insecticide in the 1950s and exists as a mixture of two isomers: Demeton-O and Demeton-S[1]. In biological systems, these parent compounds undergo metabolic oxidation. Demeton-S is oxidized at its thioether sulfur to form the corresponding sulfoxide and, subsequently, the sulfone[2]. This bioactivation is critical, as the resulting metabolites are often more potent inhibitors of acetylcholinesterase (AChE)[3].

Demeton-S-sulfone (IUPAC name: 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane) is the final, highly potent oxidative metabolite of Demeton-S[4]. Its primary mechanism of toxicity is the potent and irreversible inhibition of AChE[5][6]. AChE is a critical serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to a cholinergic crisis characterized by a range of symptoms from muscle weakness to respiratory failure and death[7][8]. Understanding the precise mechanism of action of Demeton-S-sulfone is therefore crucial for toxicology and the development of effective countermeasures.

Chemical and Physicochemical Properties

The chemical structure of Demeton-S-sulfone is characterized by a central phosphate group, with two ethoxy groups, and a sulfonylated ethylthio side chain. The presence of the electron-withdrawing sulfone group significantly enhances the electrophilicity of the phosphorus atom, making it a more potent target for nucleophilic attack by the active site serine of AChE.

| Property | Value | Source |

| IUPAC Name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [4] |

| CAS Number | 2496-91-5 | [4][9] |

| Molecular Formula | C8H19O5PS2 | [4][9] |

| Molecular Weight | 290.34 g/mol | [9][10] |

Caption: Key physicochemical properties of Demeton-S-sulfone.

The Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by Demeton-S-sulfone is a multi-step process that results in a stable, covalent modification of the enzyme's active site. This process can be broken down into the initial phosphorylation of the active site serine and the subsequent "aging" of the inhibited enzyme.

Phosphorylation of the Active Site Serine

The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334[11][12]. The process of inhibition is initiated by the nucleophilic attack of the hydroxyl group of Serine-203 on the electrophilic phosphorus atom of Demeton-S-sulfone. This reaction is facilitated by the other members of the catalytic triad, with Histidine-447 acting as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity[13][14]. This leads to the formation of a transient pentavalent intermediate, which then resolves by the departure of the leaving group, resulting in a stable, phosphorylated enzyme.

Caption: Figure 2: The process of phosphorylation and aging of AChE.

In Vitro Analysis of Acetylcholinesterase Inhibition: A Practical Guide

The characterization of AChE inhibitors relies on robust and reproducible in vitro assays. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.[15] This section provides a detailed protocol and explains the scientific rationale behind the key steps.

The Ellman's Assay: Principle and Rationale

The Ellman's assay is a colorimetric method that indirectly measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine, in turn, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[16][17] The rate of color production is directly proportional to the AChE activity. In the presence of an inhibitor like Demeton-S-sulfone, the rate of this reaction is reduced.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, suitable for determining the IC50 value of an inhibitor.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Demeton-S-sulfone

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): The slightly alkaline pH is optimal for both the enzymatic reaction and the reaction of thiocholine with DTNB.

-

DTNB Solution (3 mM in phosphate buffer): This concentration is sufficient to ensure that the reaction with thiocholine is not rate-limiting.

-

ATChI Solution (15 mM in deionized water): This substrate concentration is typically above the Michaelis constant (Km) of AChE, ensuring that the enzyme is saturated with substrate and the reaction velocity is maximal. This solution should be prepared fresh daily.

-

AChE Solution (0.1 U/mL in phosphate buffer): The enzyme concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.

-

Demeton-S-sulfone Stock and Working Solutions: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to cover a broad concentration range for IC50 determination.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.

-

Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of Demeton-S-sulfone working solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is crucial for irreversible inhibitors like Demeton-S-sulfone as it allows time for the inhibitor to bind to and phosphorylate the enzyme before the addition of the substrate.

-

Reaction Initiation: To each well, add 20 µL of the DTNB solution followed by 20 µL of the ATChI solution to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of Demeton-S-sulfone using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Caption: Figure 3: Experimental workflow for the Ellman's assay.

Quantitative Analysis of Demeton-S-sulfone Inhibition

| Compound | Enzyme Source | IC50 (M) | Reference |

| Demeton-S-methyl sulfone | Sheep Erythrocytes | 2.3 x 10⁻⁵ | [3] |

Caption: IC50 value for the inhibition of acetylcholinesterase by Demeton-S-methyl sulfone.

The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The low micromolar IC50 for Demeton-S-methyl sulfone indicates its high potency as an AChE inhibitor. It is reasonable to infer that Demeton-S-sulfone, with its similar structure, exhibits a comparable or even higher potency.

Conclusion and Future Directions

Demeton-S-sulfone is a potent, irreversible inhibitor of acetylcholinesterase, acting through the phosphorylation of the active site serine and subsequent aging of the enzyme-inhibitor complex. Its mechanism of action is a classic example of organophosphate toxicity. While the general principles of its interaction with AChE are well-understood, further research is warranted to determine the specific kinetic constants of inhibition for Demeton-S-sulfone. Such data would be invaluable for more precise toxicological modeling and the development of more effective medical countermeasures. Furthermore, advanced techniques such as X-ray crystallography of the Demeton-S-sulfone-AChE complex could provide a detailed atomic-level understanding of the binding and inhibition process, paving the way for the rational design of novel reactivators for aged acetylcholinesterase.

References

-

Demeton-S-methyl sulfone - AERU - University of Hertfordshire. (URL: [Link])

-

Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC - PubMed Central. (URL: [Link])

-

A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC - NIH. (URL: [Link])

-

Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (URL: [Link])

-

Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase. (URL: [Link])

-

[Aging of cholinesterase after inhibition by organophosphates] - PubMed. (URL: [Link])

-

Demeton (Ref: ENT 17295) - AERU - University of Hertfordshire. (URL: [Link])

-

Demeton S-sulfone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Demeton-S sulfone | C8H19O5PS2 | CID 17239 - PubChem - NIH. (URL: [Link])

-

Analysis of kinetic data for irreversible enzyme inhibition - ResearchGate. (URL: [Link])

-

Aging of Cholinesterases Phosphylated by Tabun Proceeds through O-Dealkylation | Journal of the American Chemical Society. (URL: [Link])

-

Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry | Toxicological Sciences | Oxford Academic. (URL: [Link])

-

A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine | Biochemical Journal | Portland Press. (URL: [Link])

-

Role of the catalytic triad and oxyanion hole in acetylcholinesterase catalysis: an ab initio QM/MM study - PubMed. (URL: [Link])

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - MDPI. (URL: [Link])

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. (URL: [Link])

-

Demeton - Wikipedia. (URL: [Link])

-

Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (URL: [Link])

-

Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents | Accounts of Chemical Research - ACS Publications. (URL: [Link])

-

Irreversible Anticholinesterase ; Definition, Mechanism of action and Examples - YouTube. (URL: [Link])

-

Demeton-S-methyl sulfone - the NIST WebBook. (URL: [Link])

-

-

Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) - Inchem.org. (URL: [Link])

-

-

Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC - PubMed Central. (URL: [Link])

-

Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed. (URL: [Link])

-

Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC - PubMed Central. (URL: [Link])

-

Role of the Catalytic Triad and Oxyanion Hole in Acetylcholinesterase Catalysis: An ab initio QM/MM Study | Request PDF - ResearchGate. (URL: [Link])

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (URL: [Link])

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC - PubMed Central. (URL: [Link])

-

Demeton-S-methyl - Wikipedia. (URL: [Link])

-

What Is Irreversible Inhibition? - Chemistry For Everyone - YouTube. (URL: [Link])

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (URL: [Link])

-

Demeton-S | C8H19O3PS2 | CID 24723 - PubChem. (URL: [Link])

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (URL: [Link])

-

Factors in standardizing automated cholinesterase assays - PubMed. (URL: [Link])

-

I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? | ResearchGate. (URL: [Link])

-

The kinetic study of the inhibition of human cholinesterases by demeton-S-methyl shows that cholinesterase-based titration methods are not suitable for this organophosphate - PubMed. (URL: [Link])

-

(PDF) Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - ResearchGate. (URL: [Link])

Sources

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Demeton S-sulfone [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the catalytic triad and oxyanion hole in acetylcholinesterase catalysis: an ab initio QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

CAS number and chemical formula for Demeton-S-sulfone

An in-depth examination of the chemical properties, mechanism of action, and analytical methodologies for the organophosphate metabolite, Demeton-S-sulfone.

Introduction

Demeton-S-sulfone, a potent organophosphate metabolite, represents a significant subject of study within toxicology, environmental science, and drug development. As the fully oxidized and often more stable and potent derivative of the systemic insecticide Demeton-S, its investigation is crucial for understanding the long-term bioactivity and environmental persistence of its parent compound. This guide provides a comprehensive technical overview of Demeton-S-sulfone, including its chemical identity, mechanism of action as a cholinesterase inhibitor, and detailed protocols for its analysis.

Chemical Identity and Properties

Demeton-S-sulfone is chemically identified as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate.[1] Its fundamental chemical and physical properties are summarized below for foundational reference.

| Property | Value | Source |

| CAS Number | 2496-91-5 | LGC Standards[2], United States Biological[1] |

| Chemical Formula | C8H19O5PS2 | NIST[3], LGC Standards[2], United States Biological[1] |

| Molecular Weight | 290.34 g/mol | LGC Standards[2] |

| Alternate Names | Demeton sulfone, Demeton thiol sulfone, Disulfoton-oxon-sulfon | United States Biological[1], LGC Standards[2] |

Mechanism of Action: Irreversible Cholinesterase Inhibition

The primary mechanism of toxicity for Demeton-S-sulfone, characteristic of organophosphates, is the irreversible inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by Demeton-S-sulfone leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects, from muscle twitching and convulsions to respiratory distress and, in severe cases, death.[4][5] The metabolic oxidation of the thioether group in the parent compound, Demeton-S, to the sulfoxide and subsequently the sulfone, often enhances its inhibitory potency against AChE.[1][4][6]

Caption: Metabolic pathway of Demeton-S to Demeton-S-sulfone.

Applications in Research and Drug Development

Due to its potent and irreversible inhibition of AChE, Demeton-S-sulfone serves as a valuable reference compound in several research areas:

-

Toxicological Studies: Investigating the mechanisms of organophosphate poisoning and developing potential antidotes.

-

Environmental Monitoring: As an analytical standard for detecting and quantifying the environmental persistence and degradation of Demeton-based pesticides. [5]* Drug Discovery: In the development of novel acetylcholinesterase inhibitors for therapeutic purposes, such as in the treatment of Alzheimer's disease, although its high toxicity precludes its direct use.

Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds on AChE activity. [1][3] Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. [3]The rate of color change is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Demeton-S-sulfone stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a working solution of ATCI in deionized water.

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of Demeton-S-sulfone from the stock solution.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of the AChE solution and different concentrations of the Demeton-S-sulfone dilutions.

-

Control Wells: Add the same volume of AChE solution and the solvent used for the inhibitor.

-

Blank Wells: Add phosphate buffer instead of the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of Demeton-S-sulfone compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition). [3]

-

Protocol 2: Analysis of Demeton-S-sulfone in Environmental Samples (QuEChERS and LC-MS/MS)

This protocol outlines a general workflow for the extraction and analysis of Demeton-S-sulfone from soil or agricultural products. [7] Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, followed by highly sensitive and selective detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Homogenized sample (e.g., soil, fruit, vegetable)

-

Acetonitrile

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Extraction:

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Add a measured volume of acetonitrile.

-

Add MgSO₄ and NaCl, cap the tube, and shake vigorously.

-

Centrifuge the tube to separate the layers.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

-

Vortex the tube and then centrifuge at high speed.

-

-

LC-MS/MS Analysis:

-

Take the supernatant for analysis.

-

Inject the extract into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a mobile phase gradient.

-

Detect and quantify Demeton-S-sulfone using multiple reaction monitoring (MRM) mode.

-

Caption: General analytical workflow for Demeton-S-sulfone in environmental samples.

Environmental Fate and Toxicology

Demeton-S-sulfone is considered a persistent metabolite in the environment. [5]Its stability means it can persist in soil and water, posing a potential risk to non-target organisms. Due to its high toxicity and role as a neurotoxin, regulatory bodies closely monitor its presence in food and environmental samples. [5][8]

Conclusion

Demeton-S-sulfone is a scientifically significant organophosphate that serves as a critical analyte in toxicological and environmental research. Its potent inhibition of acetylcholinesterase underscores the importance of understanding its formation, persistence, and detection. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to accurately study and quantify this compound, contributing to a deeper understanding of organophosphate toxicology and aiding in the development of safer alternatives and effective remediation strategies.

References

-

National Institute of Standards and Technology. Demeton S-sulfone. NIST Chemistry WebBook. [Link]

-

University of Hertfordshire. Demeton-S-methyl sulfone. Agriculture and Environment Research Unit (AERU). [Link]

-

PubChem. Demeton-S. National Center for Biotechnology Information. [Link]

-

Wikipedia. Demeton. [Link]

-

Inchem. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). [Link]

-

HPC Standards. High-Purity Demeton-S-methyl-sulfone for Accurate Residue Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Demeton - Wikipedia [en.wikipedia.org]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

Introduction: The Toxicological Significance of Demeton-S-sulfone

An In-Depth Technical Guide to the Metabolic Pathway of Demeton-S-sulfone in Insects and Mammals

Demeton is a systemic organophosphate insecticide that has historically been used to control sucking insects on a variety of crops.[1] It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer).[2] Both isomers undergo metabolic oxidation in biological systems, but it is the metabolism of the more potent Demeton-S isomer that is of particular toxicological interest.[2][3] The metabolic pathway of Demeton-S involves a critical bioactivation step, converting the parent compound into highly toxic metabolites, including Demeton-S-sulfone.[4][5]

This guide provides a detailed examination of the metabolic fate of Demeton-S-sulfone in insects and mammals. Understanding the nuances of these pathways is fundamental for researchers in toxicology, entomology, and drug development, as the differential metabolic rates between insects and mammals form the basis of the insecticide's selective toxicity. We will explore the enzymatic machinery responsible for both the activation and detoxification of this compound and present the experimental methodologies used to elucidate these complex biological processes.

Part 1: The Metabolic Cascade - Bioactivation and Detoxification

The metabolism of organophosphorus compounds like Demeton-S is a two-phased process.[6][7] Phase I reactions introduce or expose functional groups, typically through oxidation, which often activates the compound to its more toxic form.[8] Phase II reactions then conjugate these activated metabolites with endogenous molecules to facilitate their excretion.[7]

Phase I: Oxidative Bioactivation to Demeton-S-sulfone

The primary metabolic pathway for Demeton-S is the oxidation of its thioether sulfur atom.[4] This is a two-step process catalyzed predominantly by cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes found in the liver of mammals and in various tissues of insects.[6][8][9]

-

Step 1: Sulfoxidation. Demeton-S is first oxidized to its corresponding sulfoxide, Demeton-S-sulfoxide (also known as oxydemeton-methyl).[3][4] This initial oxidation often leads to an increase in the compound's anticholinesterase activity.

-

Step 2: Sulfone Formation. The sulfoxide is then further oxidized by CYPs to form the more stable and often more potent Demeton-S-sulfone.[3][5]

This bioactivation is critical because the resulting oxygen analogs, or "oxons," are more effective inhibitors of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[6][10] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation and resulting in the characteristic symptoms of organophosphate poisoning.[3][8]

Phase II: Detoxification Pathways

Once formed, the highly toxic Demeton-S-sulfone must be detoxified to be safely eliminated from the body. This is accomplished primarily through two enzymatic routes: hydrolysis and glutathione conjugation.

-

Hydrolysis: The ester linkages in the organophosphate molecule are susceptible to cleavage by hydrolytic enzymes, such as carboxylesterases and phosphotriesterases (also known as paraoxonases or organophosphate hydrolases).[6][7] This hydrolysis breaks down the sulfone into more polar, less toxic metabolites that can be readily excreted.[6]

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) are a critical family of Phase II enzymes that catalyze the conjugation of xenobiotics with glutathione, a tripeptide.[11][12] This process increases the water solubility of the compound, marking it for transport out of the cell and eventual elimination from the body.[13][14]

Part 2: Comparative Metabolism - The Basis of Selective Toxicity

The efficacy of Demeton-S as an insecticide stems from the significant quantitative differences in its metabolism between insects and mammals.[15][16] While the metabolic pathways are qualitatively similar, the rates at which activation and detoxification occur vary dramatically.

In Insects: Many insect species possess highly active CYP450 enzyme systems, leading to rapid and efficient bioactivation of Demeton-S to its more toxic sulfoxide and sulfone forms.[17] However, their detoxification mechanisms, particularly hydrolysis by esterases, can be less efficient or easily overwhelmed compared to mammals.[17] This imbalance leads to a net accumulation of the potent AChE inhibitor, Demeton-S-sulfone, resulting in high toxicity.

In Mammals: Mammals, by contrast, generally exhibit a more balanced metabolic profile. While they also activate Demeton-S via CYP450s, their livers contain high levels of phosphotriesterases and carboxylesterases that rapidly hydrolyze and detoxify the resulting sulfone.[6] The robust activity of these hydrolytic enzymes, combined with efficient GST conjugation, ensures that the toxic sulfone metabolite is cleared quickly before it can cause significant AChE inhibition in the nervous system.[6][10]

Quantitative Toxicity Data

The differential metabolism is reflected in the acute toxicity values (LD50) and the in vitro enzyme inhibition constants (I₅₀).

| Compound | Test Species | Route | LD50 (mg/kg) | Reference |

| Demeton-S | Rat | Oral | 1.5 | [2] |

| Demeton-S-sulfone | Rat (male, fasted) | Oral | 23 | [2] |

Note: While the sulfone appears less acutely toxic than the parent Demeton-S via the oral route in this specific rat study, this can be influenced by factors like absorption and first-pass metabolism. The critical factor for toxicity is the concentration of the active inhibitor at the nerve synapse.

The inhibitory power of the metabolites against the target enzyme, acetylcholinesterase, demonstrates the effect of bioactivation.

| Compound | Enzyme Source | I₅₀ (M) | Reference |

| Demeton-S-methyl | Sheep Erythrocyte AChE | 6.5 x 10⁻⁵ | [18] |

| Oxydemeton-methyl (Sulfoxide) | Sheep Erythrocyte AChE | 4.1 x 10⁻⁵ | [18] |

| Demeton-S-methyl sulfone | Sheep Erythrocyte AChE | 2.3 x 10⁻⁵ | [18] |

Note: Data is for the closely related methyl-substituted analogues. The decreasing I₅₀ value indicates increasing inhibitory potency with each oxidation step.

Part 3: Experimental Methodologies for Studying Metabolism

Elucidating the metabolic pathways of compounds like Demeton-S-sulfone requires robust experimental systems. In vitro assays provide a controlled environment to study specific enzymatic reactions, while in vivo studies offer a holistic view of the compound's fate in a complete biological system.

Experimental Protocol 1: In Vitro Hepatic Microsomal Metabolism Assay

This protocol is designed to assess Phase I oxidative metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[19] The rationale for this experiment is to incubate the test compound with these enzymes and the necessary cofactors to simulate hepatic metabolism and identify the resulting metabolites.

Step-by-Step Methodology:

-

Preparation of Microsomes:

-

Homogenize fresh or frozen liver tissue from the target species (e.g., rat, human, or specific insect) in a cold buffer solution.

-

Perform differential centrifugation to first pellet cell debris and mitochondria, then a high-speed ultracentrifugation step to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay).[20] Store at -80°C until use.

-

-

Incubation:

-

In a microcentrifuge tube, prepare an incubation mixture containing:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

A specific amount of microsomal protein (e.g., 0.5-1.0 mg/mL).[21]

-

The test substrate, Demeton-S-sulfone, dissolved in a suitable solvent (e.g., methanol, DMSO) at the desired final concentration.

-

-

Pre-incubate the mixture at 37°C for several minutes to bring it to the optimal reaction temperature.[21]

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding a cofactor solution, most importantly NADPH, which is required for CYP450 activity.[20]

-

Incubate the reaction for a defined period (e.g., 0, 5, 15, 30, 60 minutes), taking aliquots at each time point.

-

Terminate the reaction in each aliquot immediately by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins and stops all enzymatic activity.[21]

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at high speed to pellet the precipitated microsomal proteins.

-

Transfer the supernatant, which contains the parent compound and its metabolites, to a new tube or an HPLC vial.

-

Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[22] This technique allows for the separation, identification, and quantification of the parent compound and its various metabolites based on their retention times and mass-to-charge ratios.

-

-

Data Interpretation:

-

By tracking the disappearance of the parent compound and the appearance of new molecular species over time, the rate of metabolism and the identity of the metabolites can be determined.

-

Experimental Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the potency of Demeton-S-sulfone as an AChE inhibitor.[23] The principle is based on the enzymatic hydrolysis of a substrate (acetylthiocholine) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.[2] An inhibitor will slow this reaction, reducing the rate of color development.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare stock solutions of the enzyme (AChE from a source like electric eel or erythrocytes), the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB).

-

Prepare serial dilutions of the inhibitor (Demeton-S-sulfone) in the buffer.

-

-

Assay Procedure:

-

In the wells of a 96-well microplate, add the buffer, the enzyme solution, and the DTNB solution.

-

Add different concentrations of the inhibitor (Demeton-S-sulfone) to the test wells. Add only buffer to the control wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide) to all wells.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

From this curve, calculate the I₅₀ value—the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[2]

-

Conclusion

The metabolic pathway of Demeton-S-sulfone is a classic example of xenobiotic bioactivation followed by detoxification. The primary oxidative reactions, mediated by cytochrome P450s, convert the parent Demeton-S into the highly potent acetylcholinesterase inhibitor, Demeton-S-sulfone. The subsequent detoxification via hydrolysis and glutathione conjugation is the critical step that dictates the compound's ultimate toxicity. The profound difference in the efficiency of these detoxification pathways between insects and mammals is the cornerstone of its selective insecticidal activity. A thorough understanding of these comparative metabolic processes, validated through robust in vitro and in vivo experimental models, remains essential for the risk assessment of existing pesticides and the development of safer, more selective novel compounds.

References

-

Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review - Nature Environment and Pollution Technology. (n.d.). Retrieved from [Link]

-

[Effect of organophosphate pesticides on oxidative metabolism against a background of a protein-balanced and -imbalanced diet]. (1981). Voprosy Pitaniia, (2), 59-62. Retrieved from [Link]

-

The Metabolism of Organophosphorus Insecticides. (2022). ResearchGate. Retrieved from [Link]

-

Demeton. (n.d.). Wikipedia. Retrieved from [Link]

-

General metabolic pathway of organophosphate pesticides with the neurotoxic mechanism of action. (2022). ResearchGate. Retrieved from [Link]

-

In Vitro Metabolism of Pyrethroid Pesticides by Rat and Human Hepatic Microsomes and Cytochrome P450 Isoforms. (2006). Drug Metabolism and Disposition, 34(12), 2146-2155. Retrieved from [Link]

-

The Metabolism of Organophosphorus Insecticides. (1999). Roberts, T. R., & Hutson, D. H. (Eds.). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. The Royal Society of Chemistry. Retrieved from [Link]

-

Demeton-S | C8H19O3PS2. (n.d.). PubChem. Retrieved from [Link]

-

In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. (2021). Scientific Reports, 11(1), 19354. Retrieved from [Link]

-

Demeton | C16H38O6P2S4. (n.d.). PubChem. Retrieved from [Link]

-

In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes. (1997). Xenobiotica, 27(5), 423-429. Retrieved from [Link]

-

In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. (2006). Toxicological Sciences, 91(1), 30-38. Retrieved from [Link]

-

In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. (2018). Xenobiotica, 48(11), 1083-1090. Retrieved from [Link]

-

Demeton-S-methyl sulfone. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

-

-

Demeton-S-methyl and related compounds. (1973). WHO Pesticide Residues Series. Retrieved from [Link]

-

-

Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate. Retrieved from [Link]

-

Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. (2023). ResearchGate. Retrieved from [Link]

-

Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability. (2023). ACS Omega, 8(32), 28833-28853. Retrieved from [Link]

-

Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

-

Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. (1979). Drug Metabolism and Disposition, 7(6), 404-410. Retrieved from [Link]

-

Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments, (144), e58917. Retrieved from [Link]

-

Insecticide Metabolism & Microsomal Oxidation. (n.d.). SlideShare. Retrieved from [Link]

-

An overview of the main pathways of metabolic resistance in insects. (2016). Invertebrate Survival Journal, 13, 273-285. Retrieved from [Link]

-

The enzymes of detoxication. (2021). ResearchGate. Retrieved from [Link]

-

METABOLISM OF PESTICIDES. (n.d.). eGyanKosh. Retrieved from [Link]

-

Enzymatic detoxification of organophosphorus pesticides and related toxicants. (2017). Current Opinion in Biotechnology, 44, 1-6. Retrieved from [Link]

-

Glutathione S-transferases--a review. (1997). Critical Reviews in Biochemistry and Molecular Biology, 32(4), 283-337. Retrieved from [Link]

-

Comparative aspects of pesticide metabolism in plants and animals. (1981). Environmental Health Perspectives, 39, 269-280. Retrieved from [Link]

-

Comparative aspects of pesticide metabolism in plants and animals. (1981). Environmental Health Perspectives, 39, 269-280. Retrieved from [Link]

Sources

- 1. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Demeton - Wikipedia [en.wikipedia.org]

- 4. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. neptjournal.com [neptjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insecticide Metabolism & Microsomal Oxidation.pptx [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Glutathione S-transferases--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative aspects of pesticide metabolism in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. isj.unimore.it [isj.unimore.it]

- 18. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 19. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Environmental Degradation and Persistence of Demeton-S-sulfone

Abstract

Demeton-S-sulfone, a terminal metabolite of the organophosphate insecticide Demeton, presents a significant environmental concern due to its inherent chemical stability and toxicity. As a potent acetylcholinesterase (AChE) inhibitor, its persistence in environmental matrices such as soil and water warrants a thorough understanding of its degradation dynamics.[1][2][3][4] This technical guide provides a comprehensive analysis of the environmental fate of Demeton-S-sulfone. Owing to a scarcity of direct environmental fate studies on this specific metabolite, this document synthesizes data from its parent compounds (Demeton-S, Demeton-S-methyl) and related organophosphates to construct a scientifically grounded narrative of its likely behavior.[5] We will explore the primary abiotic and biotic degradation pathways, elucidate the factors governing its environmental persistence, and detail the state-of-the-art analytical methodologies for its detection and quantification. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the risk assessment and management of pesticide residues.

Introduction: The Genesis and Significance of Demeton-S-sulfone

Demeton is a systemic organophosphate insecticide composed of two primary isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer).[4] In both environmental and biological systems, these parent compounds undergo metabolic oxidation. The thioether group is sequentially oxidized, first to a sulfoxide and ultimately to the more stable sulfone.[5][6][7] This transformation is a critical activation pathway, as the resulting sulfone metabolite, Demeton-S-sulfone, is often a more potent inhibitor of acetylcholinesterase (AChE) and exhibits greater resistance to further degradation than its precursors.[4][5]

The chemical stability conferred by the sulfone group is the primary driver of its environmental persistence.[5] Understanding its fate is therefore crucial for accurate environmental risk assessment.

Caption: Metabolic oxidation pathway of Demeton-S-methyl.

Chemical and Physical Profile

A compound's environmental behavior is intrinsically linked to its physicochemical properties. The following table summarizes the key identifiers and properties of Demeton-S-sulfone.

| Property | Value | Source |

| IUPAC Name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [8] |

| CAS Number | 2496-91-5 | [8][9] |

| Molecular Formula | C₈H₁₉O₅PS₂ | [8][9] |

| Molecular Weight | 290.3 g/mol | [8] |

| Synonyms | Demeton sulfone, Iso-systox sulfone, Disulfoton oxon sulfone | [8] |

Environmental Degradation Pathways

The dissipation of Demeton-S-sulfone from the environment is governed by a combination of abiotic and biotic processes. While its sulfone structure imparts significant stability, it is not entirely recalcitrant.

Abiotic Degradation

These pathways involve the chemical transformation of the molecule without the intervention of biological organisms.

Hydrolysis is a principal degradation route for most organophosphate pesticides.[5][10] The ester linkage in the molecule is susceptible to cleavage, a reaction heavily influenced by pH and temperature.[2] For the demeton family of compounds, hydrolysis is significantly accelerated under alkaline conditions.[5][7][11] While Demeton-S-sulfone is more resistant to hydrolysis than its parent compounds, this pathway remains a key long-term degradation mechanism.[11] Data for the related compound, Demeton-S-methyl, provides a clear illustration of pH dependency.

| pH (at 22°C) | Half-life (days) for Demeton-S-methyl |

| 4 | 63 |

| 7 | 56 |

| 9 | 8 |

| Source: Data inferred from the parent compound, Demeton-S-methyl.[5] |

Causality: The increased rate of hydrolysis at high pH is due to the nucleophilic attack by hydroxide ions (OH⁻) on the electrophilic phosphorus atom, leading to the cleavage of the phosphoester bond. This process is much slower in acidic or neutral conditions where the concentration of hydroxide ions is low.

Photodegradation, or photolysis, involves the breakdown of a chemical by sunlight. For the demeton family of compounds, this is generally considered a minor contributor to overall environmental degradation.[5] Studies on related compounds have shown that photolytic processes contribute minimally to their dissipation.[5]

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of organophosphate pesticides in the environment.[12][13][14]

Soil microorganisms are capable of utilizing organophosphates as a source of carbon, phosphorus, or nitrogen, or degrading them through co-metabolism.[15] The rate and extent of this degradation are highly dependent on soil type, moisture, temperature, and the composition of the microbial community.[5][16][17] Aerobic soil metabolism studies on the related compound Oxydemeton-methyl showed it degraded with a half-life of 3.2 days, with the ultimate breakdown product being carbon dioxide.[5] This indicates that soil microbes possess the enzymatic machinery to mineralize these complex molecules.

The primary enzymatic mechanism involves the hydrolysis of P-O-alkyl and P-O-aryl bonds by microbial enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolase (OPH).[10][14][15] These enzymes can detoxify organophosphates by cleaving the ester bonds, representing the most significant first step in their detoxification.[10]

Environmental Persistence and Fate

The persistence of a pesticide is typically quantified by its half-life (DT₅₀), the time required for 50% of the applied amount to dissipate. Due to its chemical stability, Demeton-S-sulfone is expected to be more persistent than its parent compounds.[5] The available evidence suggests it is likely to be persistent, with hydrolysis and microbial degradation being the primary routes of dissipation, the rates of which are highly dependent on environmental conditions.[5]

| Environmental Compartment | Key Influencing Factors | Expected Persistence |

| Soil | Microbial activity, Temperature, pH, Organic matter content, Moisture | Moderate to High |

| Water (Aquatic) | pH (alkaline accelerates degradation), Temperature, Microbial populations | Moderate (pH dependent) |

| Air | Volatility (low), Photodegradation (minor) | High (low tendency to enter air) |

Methodologies for Environmental Analysis

Accurate quantification of Demeton-S-sulfone in environmental samples is paramount for exposure assessment and regulatory compliance. This requires robust analytical workflows, from sample preparation to instrumental analysis.

Experimental Protocol: Aerobic Soil Metabolism Study (Based on OECD 307)

This protocol outlines a generalized workflow to determine the rate and pathway of degradation in soil.

1. Soil Selection and Preparation:

-

Collect and sieve a well-characterized soil.

-

Adjust soil moisture to 40-60% of its maximum water-holding capacity.

2. Test Substance Application:

-

Prepare a stock solution of ¹⁴C-radiolabelled Demeton-S-sulfone.

-

Apply the test substance uniformly to the surface of replicate soil samples.

3. Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).

-

Maintain aerobic conditions by passing a continuous flow of humidified air through the incubation vessels.

-

Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).

4. Sampling and Analysis:

-

Collect replicate soil samples at predetermined time intervals.

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts by High-Performance Liquid Chromatography with a radioactivity detector (HPLC-Radio) to separate and quantify the parent compound and its degradation products.

-

Analyze the trapping solutions to quantify volatile metabolites and mineralization to ¹⁴CO₂.

5. Data Analysis:

-

Calculate the dissipation time for 50% and 90% of the substance (DT₅₀ and DT₉₀) using appropriate kinetic models (e.g., first-order kinetics).

-